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D-(+)-Maltose-1-13C Monohydrate

Cat. No.: B1161239
M. Wt: 361.3
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Description

Significance of Stable Isotope Labeling in Carbohydrate Science

Stable isotope labeling is a cornerstone of modern biochemical and metabolic research. Unlike radioactive isotopes, stable isotopes are non-hazardous, making them safer to handle and eliminating the need for specialized protective measures. bio-itworld.com This technique involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N. alfa-chemistry.com

The key advantage of this method is that the labeled molecules retain the same fundamental chemical and physical properties as their unlabeled counterparts. bio-itworld.com This ensures that they behave identically in biological systems, allowing them to act as tracers without altering the natural course of metabolic pathways. bio-itworld.com By introducing these labeled compounds into cells, tissues, or whole organisms, researchers can track their journey and transformation, providing invaluable insights into:

Metabolic Pathways: Tracing the flow of labeled atoms through various metabolic routes to quantify fluxes and identify key intermediates. nih.gov

Reaction Mechanisms: Elucidating the step-by-step processes of enzymatic reactions.

Structural Analysis: Determining the three-dimensional structures of complex carbohydrates and their interactions with other biomolecules like proteins. alfa-chemistry.com

Quantitative Analysis: Accurately measuring the concentration and turnover rates of carbohydrates in biological samples.

Overview of D-(+)-Maltose in Fundamental Biochemical Processes

D-(+)-Maltose, commonly known as malt (B15192052) sugar, is a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond. rsc.orgnumberanalytics.com It is a key molecule in several fundamental biochemical processes:

Energy Source: Maltose (B56501) serves as a significant source of energy for many organisms. numberanalytics.comalliedacademies.org In animals, the digestion of starch, a major storage polysaccharide in plants, begins in the mouth with the action of α-amylase, which breaks it down into smaller oligosaccharides, including maltose. researchgate.net In the small intestine, the enzyme maltase hydrolyzes maltose into two individual glucose molecules, which are then readily absorbed into the bloodstream to be used for cellular respiration. rsc.orgbyjus.com

Metabolic Intermediate: Maltose is an important intermediate in the metabolism of carbohydrates. numberanalytics.com It is produced from the breakdown of starch and glycogen. numberanalytics.com

Fermentation: In the brewing and distilling industries, maltose is a critical substrate for fermentation by yeast, which converts it into ethanol (B145695) and carbon dioxide. alliedacademies.org

Rationale for Site-Specific 13C Enrichment in Maltose Research

The specific labeling of D-(+)-Maltose at the C1 position with ¹³C offers distinct advantages for researchers. This site-specific enrichment allows for highly targeted investigations that would be difficult or impossible with uniformly labeled or unlabeled molecules.

The rationale for using D-(+)-Maltose-1-¹³C includes:

Tracing Glycosidic Bond Cleavage: The C1 position is directly involved in the α-1,4 glycosidic bond that links the two glucose units. By labeling this specific carbon, researchers can precisely monitor the enzymatic cleavage of this bond by maltase and other glycosidases.

Mechanistic Studies of Enzymes: The labeled carbon provides a sensitive probe for studying the active sites of enzymes that bind and process maltose. Techniques like NMR spectroscopy can detect changes in the chemical environment of the ¹³C nucleus upon binding to an enzyme, providing information about the enzyme's structure and catalytic mechanism.

Metabolic Fate Mapping: Following the hydrolysis of D-(+)-Maltose-1-¹³C, the resulting ¹³C-labeled glucose can be tracked as it enters various metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgvanderbilt.edu This allows for a detailed understanding of how carbon from maltose is distributed and utilized within the cell. For example, studies have used ¹³C-labeled glucose to trace its incorporation into cellular components like amino acids and glycogen. juniperpublishers.com

Enhanced NMR Sensitivity: While ¹³C has a low natural abundance (about 1.1%), enriching a specific site to nearly 99% with ¹³C dramatically increases the sensitivity of NMR experiments. nih.gov This allows for the detection of signals that would otherwise be too weak to observe, enabling more detailed structural and dynamic studies. nih.gov

Table 1: Properties of D-(+)-Maltose-1-13C Monohydrate

PropertyValue
Chemical Formula ¹³CC₁₁H₂₄O₁₂
Molecular Weight 361.30 g/mol scbt.com
Alternate Name 4-O-α-D-Glucopyranosyl-D-[1-¹³C]glucose scbt.com
CAS Number 13CC11H24O12 intlab.org

Properties

Molecular Formula

¹³CC₁₁H₂₄O₁₂

Molecular Weight

361.3

Synonyms

4-O-α-D-Glucopyranosyl-D-[1-13C]glucose; 

Origin of Product

United States

Synthesis and Preparation Methodologies for Isotopically Labeled Maltose Derivatives

Chemo-Enzymatic Synthesis Approaches for D-(+)-Maltose-1-13C Monohydrate

The targeted synthesis of D-(+)-Maltose-1-¹³C Monohydrate is elegantly achieved through chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the practicality of chemical synthesis. A primary and highly effective strategy involves the use of phosphorylase enzymes, which can catalyze the formation of glycosidic bonds in a reversible reaction. nih.govnih.govrsc.org

The key enzyme in this process is Maltose (B56501) Phosphorylase (EC 2.4.1.8) . wikipedia.org This enzyme naturally catalyzes the phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. wikipedia.org However, by manipulating reaction conditions and substrate concentrations, the equilibrium can be shifted to favor the reverse reaction: synthesis. nih.govresearchgate.net

The synthetic process is as follows:

Precursor Activation: A ¹³C-labeled glucose donor, specifically D-[1-¹³C]glucose-1-phosphate, is required. This is the activated precursor that carries the isotopic label.

Enzymatic Condensation: Maltose phosphorylase catalyzes the transfer of the D-[1-¹³C]glucosyl unit from the glucose-1-phosphate donor to an acceptor molecule, which is a standard, unlabeled D-glucose molecule.

Product Formation: This condensation reaction forms an α-1,4-glycosidic bond, resulting in the desired product: D-(+)-Maltose-1-¹³C.

This chemo-enzymatic approach is highly regioselective, ensuring the ¹³C label is incorporated specifically at the C1 position of the reducing glucose residue, a feat that is challenging to achieve through purely chemical methods.

Precursor Incorporation Strategies for Targeted ¹³C Enrichment

The success of the chemo-enzymatic synthesis hinges on the availability of a high-energy, isotopically labeled donor substrate. The strategy for targeted ¹³C enrichment focuses on preparing this activated precursor, typically D-[1-¹³C]glucose-1-phosphate. medchemexpress.com

The most common pathway begins with commercially available D-[1-¹³C]glucose. This labeled monosaccharide must then be enzymatically phosphorylated to create the activated donor for maltose phosphorylase. This activation is a critical "chemo" part of the chemo-enzymatic workflow.

Precursor CompoundActivating EnzymeActivated PrecursorRole in Synthesis
D-[1-¹³C]glucoseGlucokinase / HexokinaseD-[1-¹³C]glucose-6-phosphateIntermediate in the phosphorylation pathway.
D-[1-¹³C]glucose-6-phosphatePhosphoglucomutaseD-[1-¹³C]glucose-1-phosphateThe direct ¹³C-labeled donor substrate for Maltose Phosphorylase. researchgate.net
Unlabeled D-glucose-D-glucoseThe acceptor molecule for the enzymatic condensation reaction. researchgate.net

This multi-enzyme, one-pot strategy allows for the efficient conversion of a simple labeled sugar into the specific, high-energy donor needed for the final synthesis, ensuring the targeted enrichment of the final maltose product. nih.govrsc.org

Purification and Analytical Validation of Labeled Maltose Compounds

Following synthesis, the reaction mixture contains the target compound, unreacted precursors, enzymes, and potential byproducts. A multi-step purification and validation process is essential to isolate and confirm the identity of D-(+)-Maltose-1-¹³C Monohydrate.

Purification: The initial step often involves the removal of enzymes, typically through ultrafiltration. rsc.org Subsequently, chromatographic techniques are employed to separate the labeled maltose from other small molecules. researchgate.net High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, utilizing various column chemistries to achieve high-purity separation. nih.govrsc.org Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase (RP) HPLC are common modes for carbohydrate purification. researchgate.net For larger scale preparations, silica (B1680970) gel column chromatography can also be effective. mdpi.comteledynelabs.com

Analytical Validation: Once purified, the identity and isotopic enrichment of the compound must be rigorously validated. Two primary analytical techniques are indispensable for this task:

Mass Spectrometry (MS): MS confirms the successful incorporation of the ¹³C isotope by detecting the expected mass shift. The molecular weight of D-(+)-Maltose-1-¹³C will be one Dalton higher than its unlabeled counterpart. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for analyzing carbohydrates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method for confirming the precise location of the isotopic label. nih.govnih.gov The spectrum of D-(+)-Maltose-1-¹³C will show a significantly enhanced signal for the C1 carbon of the reducing glucose unit compared to the natural abundance spectrum of unlabeled maltose, providing unambiguous proof of regioselectivity. hmdb.caresearchgate.netchemicalbook.com

TechniquePurposeExpected Outcome for D-(+)-Maltose-1-¹³C
HPLC PurificationIsolation of a high-purity fraction of the target compound, separated from precursors and byproducts. nih.gov
Mass Spectrometry (MS) Confirmation of MassDetection of a molecular ion peak corresponding to the mass of maltose + 1 Da.
¹³C-NMR Spectroscopy Confirmation of Label PositionA highly intense signal at the chemical shift corresponding to the anomeric C1 carbon (~90-100 ppm), confirming targeted labeling. hmdb.caresearchgate.net

Derivatization Protocols for Enhanced Research Applications

To enhance the analytical utility of D-(+)-Maltose-1-¹³C, particularly for techniques like Gas Chromatography (GC), derivatization is often necessary. nih.gov Carbohydrates are typically non-volatile and require chemical modification to be analyzed by GC-MS. restek.com

Acetylation: A common and effective derivatization method is peracetylation. mdpi.com This process involves replacing the polar hydroxyl (-OH) groups on the sugar with nonpolar acetyl (-OCOCH₃) groups. The reaction is typically carried out using acetic anhydride (B1165640) with a catalyst. mdpi.comnih.govacs.org The resulting acetylated maltose is much more volatile and thermally stable, making it suitable for GC-MS analysis. This allows for precise quantification and structural analysis, leveraging the high separation efficiency of gas chromatography. restek.comrestek.com

Other Methods: Silylation is another widely used technique where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. restek.com Both acetylation and silylation can be combined with oximation to resolve the anomeric forms of the reducing sugar, providing even more detailed analytical information. restek.comrestek.com These derivatization protocols expand the analytical toolbox available for researchers using isotopically labeled maltose.

Derivatization MethodReagentsPurposeAnalytical Technique
Acetylation Acetic Anhydride, Pyridine or Sodium AcetateIncreases volatility and thermal stability by replacing -OH with acetyl groups. mdpi.comacs.orgGas Chromatography-Mass Spectrometry (GC-MS)
Silylation e.g., BSTFA, TMCSIncreases volatility by replacing -OH with trimethylsilyl (TMS) groups. restek.comGas Chromatography-Mass Spectrometry (GC-MS)
Oximation e.g., Hydroxylamine hydrochlorideStabilizes the reducing end by converting the aldehyde to an oxime, preventing multiple anomeric peaks. restek.comGas Chromatography-Mass Spectrometry (GC-MS)

Advanced Spectroscopic Characterization Employing 13c Labeled Maltose

Nuclear Magnetic Resonance (NMR) Spectroscopy of D-(+)-Maltose-1-¹³C Monohydrate

Carbon-13 NMR spectroscopy is a cornerstone technique for the structural analysis of carbohydrates. unimo.it The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the carbohydrate's structure. Key factors influencing ¹³C chemical shifts in carbohydrates include:

Anomeric Configuration: The orientation of the substituent on the anomeric carbon (α or β) significantly impacts its chemical shift. Generally, the anomeric carbon in an α-glycosidic linkage resonates at a lower field (higher ppm) than in a β-linkage. unimo.it

Ring Conformation: The geometry of the pyranose or furanose ring affects the shielding of the carbon nuclei.

Glycosidic Linkage Position: The carbon atoms involved in the glycosidic bond (the anomeric carbon and the carbon of the adjacent residue to which it is linked) experience a significant downfield shift (4–10 ppm) compared to their positions in the free monosaccharide. unimo.it

Substituent Effects: The presence and nature of neighboring functional groups, such as hydroxyl groups, influence the chemical shifts of nearby carbons.

The use of ¹³C-labeled compounds, such as D-(+)-Maltose-1-¹³C Monohydrate, is particularly advantageous. It allows for the unambiguous assignment of the labeled carbon and facilitates the application of more advanced NMR techniques that would be too insensitive to perform with natural abundance samples. nih.govnih.gov

The most direct application of ¹³C labeling is the confirmation of the isotopic site using a simple one-dimensional ¹³C NMR spectrum. In the spectrum of D-(+)-Maltose-1-¹³C Monohydrate, the signal corresponding to the C1 carbon of the reducing glucose unit will be dramatically enhanced in intensity compared to all other carbon signals. This provides unequivocal evidence of the success and specificity of the isotopic labeling.

Since maltose (B56501) exists in solution as an equilibrium mixture of α and β anomers, two intense signals will be observed in the anomeric region of the ¹³C NMR spectrum, corresponding to the C1 carbon in both anomeric forms. The relative integration of these two peaks can provide a preliminary measure of the anomeric ratio.

Table 1: Representative ¹³C Chemical Shifts for the Anomeric Carbons of Maltose in D₂O

AnomerCarbonChemical Shift (ppm)
α-MaltoseC1~92.9
β-MaltoseC1~96.8
α/β-MaltoseC1'~100.7

Note: Chemical shifts are approximate and can vary with solvent, temperature, and pH. The C1' refers to the anomeric carbon of the non-reducing glucose unit. chemicalbook.com

Two-dimensional NMR experiments are invaluable for elucidating the complete structure and connectivity of molecules like maltose.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org In an HSQC spectrum of D-(+)-Maltose-1-¹³C Monohydrate, a strong cross-peak will be observed connecting the ¹³C chemical shift of the labeled C1 carbon to the chemical shift of its directly attached proton (H1). researchgate.net This confirms the ¹H assignment of the anomeric proton and can help distinguish between the α and β anomers, as their H1 protons have distinct chemical shifts. Edited HSQC experiments can further provide information about the multiplicity of the carbon (CH, CH₂, CH₃). columbia.edu

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edusdsu.edu This is particularly useful for establishing connectivity across glycosidic linkages and within the sugar rings. For D-(+)-Maltose-1-¹³C Monohydrate, the labeled C1 carbon will show correlations to several protons, including:

H2 of the same glucose residue (two-bond correlation).

H5 of the same glucose residue (three-bond correlation).

The proton on the carbon of the non-reducing glucose unit involved in the glycosidic linkage (H4'), which is a three-bond correlation across the glycosidic oxygen. This is crucial for confirming the 1→4 linkage in maltose. columbia.edu

The combination of HSQC and HMBC is a powerful method for tracing out the carbon skeleton and confirming the complete assignment of all proton and carbon signals in the molecule. ustc.edu.cn

While heteronuclear experiments are powerful, homonuclear ¹³C-¹³C correlation experiments provide direct evidence of carbon-carbon connectivity, which is the ultimate proof of the carbon skeleton. These experiments are generally only feasible with ¹³C-enriched samples due to the low probability of two adjacent ¹³C atoms at natural abundance. nih.gov

¹³C-¹³C COSY (Correlation Spectroscopy): Similar to ¹H-¹H COSY, this experiment shows correlations between directly coupled ¹³C nuclei. nih.gov In a uniformly ¹³C-labeled maltose sample, a ¹³C-¹³C COSY spectrum would allow for a complete walk-through of the carbon skeleton of each glucose ring. For D-(+)-Maltose-1-¹³C Monohydrate, a cross-peak would be observed between C1 and C2 of the reducing glucose unit, confirming their direct bond.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This experiment is specifically designed to detect one-bond ¹³C-¹³C couplings and can be used to trace the entire carbon framework. nsf.gov While challenging even with enriched samples, it provides unambiguous evidence of the carbon skeleton. For D-(+)-Maltose-1-¹³C Monohydrate, an INADEQUATE experiment would definitively show the correlation between C1 and C2.

These homonuclear correlation experiments are particularly valuable for complex carbohydrates where spectral overlap in ¹H NMR is a significant issue. nih.gov

The equilibrium between the α and β anomers of maltose in solution can be accurately quantified using ¹³C NMR. tandfonline.comnih.gov Quantitative ¹³C NMR requires specific experimental conditions to ensure that the integrated signal intensity is directly proportional to the number of nuclei. Key considerations include:

Full Relaxation: A sufficient delay between pulses (relaxation delay) must be used to allow all carbon nuclei to return to their equilibrium state. This is especially important as different carbons can have different spin-lattice relaxation times (T₁). tandfonline.com

Suppression of the Nuclear Overhauser Effect (NOE): The NOE can cause an unequal enhancement of carbon signals upon proton decoupling. Using inverse-gated decoupling sequences suppresses the NOE, ensuring accurate quantification. tandfonline.com

For D-(+)-Maltose-1-¹³C Monohydrate, the high signal intensity of the C1 carbon allows for rapid and precise determination of the α/β anomeric ratio by integrating the two distinct signals for the α-C1 and β-C1 carbons. acs.org This method is often more accurate and convenient than other techniques like gas-liquid chromatography, which may require derivatization. tandfonline.com

NMR relaxation time measurements provide insights into the motional properties (dynamics) of a molecule in solution on a picosecond to nanosecond timescale. nih.govyoutube.com

Spin-Spin Relaxation (T₂): This parameter, also known as the transverse relaxation time, measures the decay of transverse magnetization. T₂ is sensitive to slower motions and conformational exchange processes.

For D-(+)-Maltose-1-¹³C Monohydrate, measuring the T₁ and T₂ relaxation times of the labeled C1 carbon can provide specific information about the dynamics at the reducing end of the disaccharide. Comparing these values to the relaxation times of other carbons in the molecule can reveal differences in mobility and flexibility between the two glucose units and can help to characterize the conformational dynamics around the glycosidic bond. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Information

Nuclear Overhauser Effect (NOE) spectroscopy is a nuclear magnetic resonance (NMR) technique that enables the determination of the spatial proximity of atoms within a molecule. slideshare.net The effect arises from the dipolar (through-space) coupling between nuclear spins. When one nucleus is irradiated, it can affect the relaxation and signal intensity of a nearby nucleus, an effect that is highly dependent on the distance between them. slideshare.netyoutube.com

In the context of ¹³C-labeled maltose, heteronuclear NOE experiments, such as ¹³C{¹H} NOE, are particularly insightful. By irradiating specific protons and observing the enhancement of ¹³C signals, direct correlations between protons and their spatially close carbon atoms can be established. researchgate.net This is invaluable for confirming assignments and elucidating the three-dimensional structure and conformation of maltose and its derivatives in solution.

A practical application is seen in the study of glycation, where sugars like maltose attach to proteins. In a study of maltose-based glycated bovine serum albumin (BSA), 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) was employed. nih.gov This experiment reveals correlations between protons that are close in space, providing crucial information to assign signals and determine the conformation of the sugar ring after it has attached to the protein. nih.gov For D-(+)-Maltose-1-¹³C, such techniques would allow researchers to precisely map the environment around the C1 carbon, confirming its position and the local conformation of the glycosidic linkage in complex biological systems.

Solid-State ¹³C NMR Investigations of Maltose Structures

While solution-state NMR provides information about the average structure of a molecule, solid-state ¹³C NMR spectroscopy yields data on molecular structure and dynamics in the solid, crystalline phase. copernicus.org This technique is essential for studying the precise atomic-level structure of maltose monohydrate, as crystal packing forces and the presence of water molecules can significantly influence its conformation. mdpi.com

The use of ¹³C labeling, such as in D-(+)-Maltose-1-¹³C, enhances the signal of the labeled carbon, facilitating its detection and the analysis of its interactions. Theoretical studies using density functional theory (DFT) have been employed to calculate the ¹³C NMR chemical shifts of maltose in its solid state, both as an anhydrate and a monohydrate. mdpi.com These calculations show that the chemical shifts are sensitive to both the glycosidic linkage and the proximity of crystal water molecules. mdpi.com

For instance, a comparison of the calculated chemical shifts for β-maltose monohydrate and α-maltose anhydrate reveals significant differences, not only due to the presence of water but also due to differences in the crystal structure itself. mdpi.com The water molecule in the monohydrate form has a notable influence on the chemical shifts of the nearest carbon atoms, with changes in the range of 2 to 5 ppm. mdpi.com

Carbon Atomα-Maltose Anhydrate (Calculated Shift, ppm)β-Maltose Monohydrate (Calculated Shift, ppm)Change (ppm)
Unit 1
C1101.497.4-4.0
C273.874.00.2
C375.372.1-3.2
C484.181.3-2.8
C574.073.1-0.9
C662.962.4-0.5
Unit 2
C1'102.5103.30.8
C2'77.471.7-5.7
C3'75.474.9-0.5
C4'72.171.7-0.4
C5'74.579.34.8
C6'62.962.8-0.1

This table presents calculated ¹³C isotropic chemical shifts for maltose models, adapted from data in a density functional theory study. The changes highlight the impact of crystal structure and hydration on the local electronic environment of each carbon atom. mdpi.com

Mass Spectrometry (MS) Applications in Conjunction with ¹³C Labeling

Mass spectrometry, a technique that measures the mass-to-charge ratio (m/z) of ions, becomes exceptionally powerful when combined with stable isotope labeling. Using D-(+)-Maltose-1-¹³C Monohydrate as a tracer allows researchers to follow the path of the labeled carbon atom through metabolic networks.

Isotope Ratio Mass Spectrometry for Tracing Carbon Flow

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that determines the relative abundance of isotopes in a given sample with extremely high precision. oiv.int It is the gold standard for tracing the flow of ¹³C from a labeled substrate into metabolic end products.

In a typical application, an organism or cell culture is supplied with D-(+)-Maltose-1-¹³C. As the maltose is metabolized, the ¹³C label is incorporated into various downstream metabolites. For example, in yeast, the carbons from maltose are used to produce ethanol (B145695) via fermentation. The resulting ethanol can be isolated and combusted to carbon dioxide (CO₂). The IRMS instrument then measures the ¹³C/¹²C ratio of this CO₂ gas. oiv.int An elevated ¹³C/¹²C ratio compared to a control group fed with unlabeled maltose provides definitive proof that the carbon from the maltose was used to produce the ethanol and quantifies its contribution. oiv.int This approach is fundamental in metabolic flux analysis to understand carbon flow through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. youtube.com

Reference Materialδ¹³C versus V-PDB (‰)
Sucrose ANU-11.9 ‰
USGS24 graphite-16.1 ‰
Wine alcohol (CRM 656)-26.93 ‰
Glucose (CRM 657)-10.75 ‰

This table shows the standard δ¹³C values for various international reference materials used for calibration in IRMS. These standards ensure the accuracy and comparability of measurements across different laboratories. oiv.int

High-Resolution MS for Labeled Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental formula of a molecule. nih.gov When used in ¹³C labeling studies, HRMS can distinguish between unlabeled metabolites and their ¹³C-labeled counterparts (isotopologues). nih.govresearchgate.net

After introducing D-(+)-Maltose-1-¹³C into a biological system, extracts are analyzed, typically by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The high resolving power allows for the detection of a metabolite's mass distribution vector (MDV), which is the fractional abundance of each of its isotopologues (M+0, M+1, M+2, etc.). nih.gov For a metabolite that has incorporated the label from [1-¹³C]maltose, its HRMS spectrum will show a peak at its original monoisotopic mass (M+0, from the unlabeled portion) and an additional peak at M+1, corresponding to the molecules that contain one ¹³C atom. nih.gov

This method is highly sensitive and allows for the identification and relative quantification of labeled metabolites in complex mixtures, providing a detailed snapshot of active metabolic pathways. nih.govbiorxiv.org

IsotopologueTheoretical Mass (m/z)Relative AbundanceInterpretation
M+0179.0559 (C₆H₁₁O₆⁻)70%Unlabeled pyruvate (B1213749) molecules
M+1180.0592 (¹³C₁C₅H₁₁O₆⁻)30%Pyruvate molecules with one ¹³C atom incorporated from the labeled maltose
M+2181.0626 (¹³C₂C₄H₁₁O₆⁻)<1%Negligible, indicating a single labeling source

This table shows a hypothetical mass distribution vector (MDV) for the metabolite pyruvate, as might be observed with HRMS after feeding cells with D-(+)-Maltose-1-¹³C. The presence of a significant M+1 peak confirms the flow of carbon from maltose into the glycolytic pathway.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Labeled Maltose

Tandem Mass Spectrometry (MS/MS) adds another dimension to mass analysis by selecting an ion of a specific m/z, fragmenting it, and then analyzing the masses of the resulting fragment ions. youtube.com This technique is exceptionally useful for structural elucidation and for pinpointing the exact location of an isotopic label within a molecule. frontiersin.org

When D-(+)-Maltose-1-¹³C is analyzed by MS/MS, the intact molecule (or a chosen adduct) is first selected as the "precursor ion." This precursor ion will have a mass approximately 1 Dalton higher than unlabeled maltose. The precursor is then fragmented through collision-induced dissociation (CID). nih.gov The resulting "product ions" are analyzed, and their masses reveal which fragments contain the ¹³C label.

For example, the fragmentation of maltose often involves the cleavage of the glycosidic bond. researchgate.net If D-(+)-Maltose-1-¹³C is fragmented, the fragment corresponding to the reducing glucose unit will be observed at a mass of M+1 compared to the same fragment from unlabeled maltose. Conversely, the fragment of the non-reducing glucose unit will remain at its unlabeled mass. This positional information is critical for distinguishing between metabolic pathways and confirming the structural integrity of labeled compounds. nih.gov

Fragment DescriptionFragmentation PathwayExpected m/z (Unlabeled Maltose)Expected m/z ([1-¹³C]Maltose)
[M-H]⁻Deprotonated Molecule341.1342.1
[M+HCOO]⁻Formate Adduct387.1388.1
B-type ionGlycosidic bond cleavage (non-reducing unit)161.0161.0
Y-type ionGlycosidic bond cleavage (reducing unit)179.0180.0
Cross-ring cleavage fragmentCleavage of reducing ringVariableVariable (M+1 if fragment contains C1)

This table illustrates the expected m/z values for key fragment ions of maltose in negative ion mode MS/MS. The shift of +1 Da in the Y-type ion and the precursor ion confirms the location of the ¹³C label on the reducing glucose unit. nih.govresearchgate.net

Applications in Metabolic Pathway Elucidation and Flux Analysis

Principles and Methodologies of 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comcreative-proteomics.comwikipedia.org The fundamental principle involves introducing a substrate labeled with a stable carbon isotope, such as 13C, into a biological system. numberanalytics.com As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. numberanalytics.comnih.gov By measuring the distribution of these isotopic labels in key metabolites, researchers can deduce the relative activities of different metabolic pathways. numberanalytics.comresearchgate.net

The general workflow of a 13C-MFA experiment consists of several key steps:

Experimental Design: This involves selecting the appropriate 13C-labeled substrate, like D-(+)-Maltose-1-13C Monohydrate, and defining the culture conditions to ensure the cells are in a metabolic steady state. creative-proteomics.combenthamdirect.com

Tracer Experiment: The biological system is cultured with the 13C-labeled substrate until an isotopic steady state is reached, meaning the labeling patterns in the metabolites are stable. creative-proteomics.comsci-hub.se

Isotopic Labeling Measurement: The isotopic composition of key metabolites, often proteinogenic amino acids or intracellular intermediates, is precisely measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbenthamdirect.com

Flux Estimation: A computational model of the organism's metabolic network is used to simulate the flow of the 13C label. By comparing the simulated labeling patterns with the experimentally measured data, the intracellular fluxes can be estimated. creative-proteomics.comnih.gov

Statistical Analysis: Rigorous statistical methods are applied to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes. creative-proteomics.com

A significant advantage of 13C-MFA is the wealth of information provided by the isotopic labeling data, which offers numerous constraints for estimating the fluxes, thereby enhancing the accuracy and reliability of the results. creative-proteomics.com

Tracing Carbohydrate Metabolic Pathways in Prokaryotic Systems (e.g., Bacterial Metabolism)

In prokaryotic systems like bacteria, 13C-MFA with labeled substrates such as this compound is instrumental in dissecting their complex carbohydrate metabolism. nih.govfrontiersin.org Bacteria have evolved diverse pathways to utilize various carbon sources, and understanding these pathways is crucial for applications in biotechnology and for comprehending their role in different environments. youtube.comnih.gov

By feeding bacteria a 13C-labeled carbon source and analyzing the resulting labeling patterns in metabolites, researchers can quantify the flux through central carbon metabolism pathways, including:

Glycolysis (Embden-Meyerhof-Parnas pathway): The primary pathway for glucose breakdown.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Essential for generating NADPH and precursor molecules for nucleotide synthesis.

Entner-Doudoroff (ED) pathway: An alternative to glycolysis found in some bacteria.

Tricarboxylic Acid (TCA) Cycle: The central hub for energy production and biosynthesis.

For instance, studies have used 13C-MFA to compare the metabolic flux distributions in different strains of Escherichia coli, revealing significant variations in their central carbon metabolism. researchgate.net Such analyses can pinpoint metabolic bottlenecks and guide metabolic engineering efforts to enhance the production of valuable chemicals. nih.gov

Investigation of Metabolic Rerouting and Network Optimization in Engineered Microorganisms

Metabolic engineering aims to modify the metabolic networks of microorganisms to improve the production of desired compounds like biofuels, pharmaceuticals, and other bio-based chemicals. nih.gov 13C-MFA is an indispensable tool in this field for identifying metabolic bottlenecks and evaluating the effects of genetic modifications. vanderbilt.edu

By comparing the metabolic flux maps of a wild-type and a genetically engineered strain, researchers can observe how the introduced genetic changes have rerouted metabolic flux. vanderbilt.edu This information is critical for:

Identifying Rate-Limiting Steps: Pinpointing enzymes or pathways that are limiting the production of the target molecule. nih.gov

Verifying Pathway Engineering: Confirming that the intended metabolic modifications have been successfully implemented and are directing carbon flow as desired.

For example, if the goal is to increase the production of a specific amino acid, 13C-MFA can reveal if the carbon flux from the central metabolism is efficiently channeled into the desired amino acid biosynthesis pathway. If not, the analysis can suggest further genetic targets for modification to optimize the production host. nih.gov

Isotopic Tracing Studies in Eukaryotic Cellular Models (e.g., Yeast, Cell Cultures)

The principles of 13C-MFA are also extensively applied to study the metabolism of eukaryotic cells, including yeast and various mammalian cell cultures. benthamdirect.comvanderbilt.edu These studies are crucial for understanding fundamental cellular processes and for research into diseases like cancer and metabolic disorders. numberanalytics.comnih.gov

In yeast, such as Saccharomyces cerevisiae, 13C-MFA has been used to investigate the regulation of fermentation and respiration, key processes in the production of biofuels and other chemicals. oup.com By using labeled glucose or maltose (B56501), researchers can quantify the flux distribution between glycolysis and the TCA cycle under different conditions. oup.com

In mammalian cell cultures, 13C-MFA provides insights into the metabolic reprogramming that occurs in cancer cells. nih.gov For instance, many cancer cells exhibit increased glucose uptake and lactate (B86563) production, a phenomenon known as the Warburg effect. Isotope tracing with 13C-labeled substrates can quantify the fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle, revealing the metabolic adaptations that support rapid cell proliferation. nih.govnih.gov

Analysis of Glycolytic and Glucogenesis Pathways Using Labeled Maltose

This compound is particularly useful for studying the interconnected pathways of glycolysis and gluconeogenesis. Since maltose is a disaccharide composed of two glucose units, its labeled carbon can be traced as it is broken down and enters glycolysis. nih.gov

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP and NADH in the process. creative-proteomics.com By tracking the 13C label from maltose through the glycolytic intermediates, researchers can determine the rate of glycolytic flux. nih.govcreative-proteomics.com

Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors. In some organisms and under certain conditions, the carbon atoms from the breakdown of labeled maltose can be re-incorporated into glucose via gluconeogenesis. nih.gov Measuring the isotopic enrichment in glucose can help quantify the rate of this pathway. nih.gov

The specific labeling at the C1 position of the glucose unit in this compound provides a distinct advantage. The fate of this specific carbon atom as it moves through the reversible and irreversible reactions of glycolysis and the pentose phosphate pathway can provide detailed information about the relative activities of these pathways.

Unraveling Carbon Source Utilization Patterns in Biological Systems

Many biological systems have the flexibility to utilize multiple carbon sources simultaneously. 13C-MFA with specifically labeled substrates like this compound can be used to determine the preference and pattern of carbon source utilization. researchgate.netnih.gov

By providing a mixture of a 13C-labeled carbon source (e.g., labeled maltose) and an unlabeled carbon source (e.g., unlabeled glucose or another sugar), researchers can analyze the isotopic enrichment of intracellular metabolites. The degree of 13C incorporation will directly reflect the proportion of each carbon source that is being consumed and metabolized by the cells.

This approach is valuable for understanding:

Catabolite Repression: How the presence of a preferred carbon source (like glucose) can repress the metabolism of other carbon sources (like maltose).

Co-metabolism: How different substrates are utilized simultaneously.

Metabolic Flexibility: The ability of an organism to adapt its metabolism to the available nutrient environment.

These studies are crucial for optimizing fermentation media in industrial biotechnology and for understanding the nutritional ecology of microorganisms in their natural habitats.

Interactive Data Table: Key Metabolic Pathways Investigated with 13C-Labeled Maltose

Metabolic PathwayBiological SystemKey Insights Gained
GlycolysisBacteria, Yeast, Cancer CellsQuantification of glucose breakdown rate, identification of regulatory points.
Pentose Phosphate PathwayBacteria, Yeast, Cancer CellsDetermination of NADPH production and precursor biosynthesis for nucleotides.
TCA CycleBacteria, Yeast, Mammalian CellsAssessment of energy metabolism and anabolic precursor supply.
GluconeogenesisMammalian Liver and Kidney CellsMeasurement of glucose synthesis from non-carbohydrate sources.
Amino Acid BiosynthesisEngineered Bacteria and YeastTracing carbon flow to desired products, identifying metabolic bottlenecks.

Enzymatic Mechanism and Substrate Recognition Studies

D-(+)-Maltose-1-13C Monohydrate as a Substrate for Glycosylhydrolases

This compound is an invaluable substrate for investigating the function of glycosyl hydrolases (GHs), a broad class of enzymes that cleave glycosidic bonds in carbohydrates. nih.gov These enzymes are critical in various biological processes, including the digestion of dietary starches into absorbable sugars. nih.gov The Carbohydrate-Active enZymes (CAZy) database classifies these enzymes into families based on their amino acid sequence, folding structures, and reaction mechanisms. nih.govcazypedia.org

Maltose (B56501), a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond, is a natural product of starch breakdown by enzymes like α-amylase and a direct substrate for enzymes such as maltase (α-glucosidase). nih.govsigmaaldrich.comnih.gov By using this compound, scientists can precisely monitor the cleavage of the glycosidic bond. The 13C label at the reactive anomeric carbon allows for detailed mechanistic studies of these enzymes, providing insights into their catalytic efficiency and substrate specificity. scbt.comnih.gov This labeled substrate is particularly useful for enzymes within families like GH13, which includes many amylases and related enzymes. nih.govnih.gov

Table 1: Representative Glycosyl Hydrolases (GH) Acting on Maltose This interactive table summarizes key enzymes that utilize maltose as a substrate.

Enzyme Source Example GH Family (CAZy) Function
α-Amylase Human Saliva, Pancreas GH13 Endo-hydrolysis of α-1,4-glycosidic bonds in starch to produce maltose and other oligosaccharides. nih.govebi.ac.uk
β-Amylase Plants (e.g., Soybean, Barley) GH14 Exo-hydrolysis of α-1,4-glycosidic bonds, releasing successive β-anomeric maltose units from the non-reducing end of starch. ebi.ac.uk
Maltase-glucoamylase (MGAM) Human Small Intestine GH31 Hydrolyzes maltose and other linear maltose oligosaccharides into glucose at the intestinal brush border. nih.gov

| Maltose Phosphorylase | Lactobacillus species | GH65 | Catalyzes the phosphorolysis of maltose into glucose-1-phosphate and glucose. nih.gov |

Elucidation of Maltase and Amylase Action Mechanisms through Isotopic Labeling

Isotopic labeling with this compound is a cornerstone technique for elucidating the catalytic mechanisms of maltases and amylases. These enzymes typically operate via one of two general mechanisms: a retaining mechanism or an inverting mechanism, distinguished by the stereochemical outcome at the anomeric carbon post-cleavage. researchgate.net

Retaining Mechanism: Employed by α-amylases and maltases, this is a two-step, double-displacement process. ebi.ac.ukresearchgate.net In the first step, an enzymatic nucleophile attacks the anomeric carbon (C1), displacing the rest of the sugar and forming a covalent glycosyl-enzyme intermediate. The 13C label from this compound would be transiently attached to the enzyme. In the second step, a water molecule, activated by an enzymatic general base, hydrolyzes this intermediate, releasing glucose with the same (retained) anomeric configuration as the substrate. ebi.ac.uk

Inverting Mechanism: Used by β-amylases, this is a single-step, single-displacement reaction. ebi.ac.ukresearchgate.net An activated water molecule acts as the nucleophile, directly attacking the anomeric carbon (C1) in concert with proton donation to the glycosidic oxygen by an enzymatic general acid. ebi.ac.uk This process inverts the stereochemistry at the anomeric center in a single step.

The use of this compound, often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, allows researchers to track the position of the label, identify key covalent intermediates, and determine the stereochemical fate of the C1 carbon, thereby providing definitive evidence for the specific catalytic pathway employed by the enzyme.

Characterization of Maltose-Binding Proteins (MBPs) and Transport Systems

This compound is instrumental in characterizing maltose-binding proteins (MBPs) and their associated transport systems, particularly the well-studied maltose/maltodextrin system in Escherichia coli. wikipedia.org This system is a classic example of an ATP-binding cassette (ABC) transporter, responsible for the high-affinity uptake of maltose and maltodextrins from the periplasm into the cytoplasm. researchgate.netresearchgate.net

The process begins when the periplasmic MBP binds a maltose molecule. wikipedia.org This binding event is not passive; it induces a significant hinge-bending conformational change, where the protein transitions from an "open" to a "closed" state, securely enclosing the ligand. wikipedia.orgresearchgate.net This closed, liganded MBP then docks with the membrane-spanning MalFGK2 complex, which in turn triggers ATP hydrolysis by the MalK subunits and facilitates the translocation of maltose across the cytoplasmic membrane. researchgate.netresearchgate.net

By using 13C-labeled maltose, researchers can employ NMR spectroscopy to study these dynamics in high detail. The 13C nucleus provides a sensitive probe to monitor the local environment of the sugar in the binding pocket. Changes in the 13C chemical shift upon binding provide precise information on protein-ligand interactions, the kinetics of the conformational change, and the structural rearrangements that occur in both the sugar and the protein, which are essential for initiating transport. nih.gov

Table 2: Components of the E. coli Maltose Transport System This interactive table outlines the proteins involved in the uptake of maltose in E. coli.

Component Gene Location Function
Maltose-Binding Protein (MBP) malE Periplasm Binds maltose with high affinity and delivers it to the transporter complex. wikipedia.org
Transmembrane Domains malF, malG Inner Membrane Form the channel through which maltose is translocated. researchgate.net

| Nucleotide-Binding Domains (NBDs) | malK | Cytoplasm (membrane-associated) | Bind and hydrolyze ATP to provide the energy for the transport process. researchgate.netresearchgate.net |

Kinetic Isotope Effect Studies Utilizing 13C-Labeled Maltose

Kinetic Isotope Effect (KIE) studies are a powerful tool for investigating the transition states of enzymatic reactions. wikipedia.orgillinois.edu A KIE is observed when substituting an atom with one of its heavier isotopes alters the rate of the reaction. nih.gov The use of this compound allows for the measurement of the 13C KIE at the anomeric carbon, providing profound insights into the bond-breaking and bond-making events during glycosidic bond cleavage. chemrxiv.org

The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k12) to that with the heavy isotope (k13). A value of k12/k13 > 1 (a "normal" KIE) indicates that the bond to the labeled carbon is weakened in the rate-determining transition state of the reaction. wikipedia.org Conversely, a value < 1 (an "inverse" KIE) suggests a stiffening of bonds to the labeled carbon. If the KIE is approximately 1, it implies that the bonding to the isotopic position does not change significantly in the rate-limiting step. chemrxiv.org

By measuring the KIE for the hydrolysis of maltose by a glycosidase, researchers can deduce whether the C1-O glycosidic bond cleavage is a key feature of the rate-limiting step. The magnitude of the KIE can provide detailed information about the geometry and charge distribution of the transition state, helping to distinguish between different possible mechanistic pathways (e.g., SN1-like vs. SN2-like transition states). wikipedia.orgharvard.edu

Table 3: Interpretation of 13C Kinetic Isotope Effects (KIE) at C1 of Maltose This conceptual table explains what different KIE values imply about the reaction mechanism.

KIE Value (k12/k13) Interpretation Implication for the Transition State
> 1.02 (Significant Normal KIE) C1-O glycosidic bond cleavage is a major part of the rate-determining step. Significant weakening of the C1-O bond; substantial SN1 or dissociative SN2 character.
1.00 - 1.02 (Small Normal KIE) C1-O bond is partially broken in the rate-determining step, or another step is partially rate-limiting. Associative SN2 character or commitment factors mask the intrinsic KIE.

| ≈ 1.00 (No KIE) | C1-O bond is not significantly altered in the rate-determining step. | A pre-cleavage step (e.g., substrate binding, conformational change) or a post-cleavage step (e.g., product release) is fully rate-limiting. |

Structural-Functional Relationships of Carbohydrate-Active Enzymes

Understanding the relationship between the three-dimensional structure of a carbohydrate-active enzyme (CAZyme) and its biological function is a central goal in biochemistry. iqs.edunih.govgoogle.com Structural biology techniques like X-ray crystallography provide static snapshots of enzymes, often revealing the architecture of the active site and how a substrate might fit. nih.govnih.gov However, to fully comprehend the enzyme's action, this structural information must be integrated with functional data.

This compound serves as a critical tool in acquiring this functional data. Isotopic labeling allows for a dynamic investigation of the enzyme at work. For instance, NMR studies with 13C-labeled maltose can map the precise interactions between the substrate and active site residues in solution, revealing subtle conformational changes in both the enzyme and the substrate upon binding. nih.gov Furthermore, as detailed previously, KIE studies using this labeled compound provide direct evidence about the nature of the transition state, which is a fleeting structure that cannot be observed directly by crystallography. wikipedia.orgchemrxiv.org

By combining the structural models of enzymes like amylases and maltose-binding proteins with the mechanistic and kinetic data derived from studies using this compound, a comprehensive picture of the structure-function relationship emerges. nih.gov This integrated approach allows scientists to understand not just what the enzyme looks like, but how its specific structural features enable it to recognize its substrate, catalyze a complex chemical reaction, and function within a larger biological system.

Molecular Interactions and Solution Behavior: Methodological Perspectives

Probing Solute-Solvent Interactions via Volumetric and Viscometric Methodologies

Volumetric and viscometric studies are fundamental in describing the macroscopic consequences of microscopic solute-solvent interactions. These methods measure properties like density and viscosity to derive thermodynamic parameters that reveal how a solute, such as D-(+)-Maltose-1-13C Monohydrate, influences the structure of the surrounding solvent. While the single ¹³C label has a negligible effect on these bulk properties, the principles derived from studies on unlabeled D-(+)-Maltose Monohydrate are directly applicable.

Research on D-(+)-Maltose Monohydrate in aqueous solutions of sodium saccharin (B28170) and sodium cyclamate has provided key data on these interactions. researchgate.netgrafiati.com Parameters such as the apparent molar volume (φv), partial molar volume (Vɸ⁰), and the Jones-Dole viscosity B-coefficient are calculated to interpret the nature of these interactions. researchgate.netresearchgate.net

Table 1: Volumetric and Viscometric Parameters for D-(+)-Maltose Monohydrate in Aqueous Solutions

ParameterSystemObservationInterpretation
Partial Molar Volume (Vɸ⁰) Aqueous Sodium SaccharinPositive values that increase with co-solute concentration. researchgate.netIndicates strong solute-solvent interactions. researchgate.net
Partial Molar Volume of Transfer (ΔtrsVɸ⁰) Aqueous Sodium CyclamatePositive values. grafiati.comSuggests dominant hydrophilic-ionic interactions. grafiati.com
Jones-Dole B-coefficient Aqueous Sodium SaccharinPositive values. researchgate.netMaltose (B56501) acts as a structure-maker in the solution. researchgate.net
Hepler's Constant (∂²Vɸ⁰/∂T²) Aqueous Sodium SaccharinNegative values. researchgate.netConfirms the structure-making ability of maltose. researchgate.net

Investigating Carbohydrate-Protein Binding Dynamics using Labeled Maltose

Isotopically labeled carbohydrates like this compound are invaluable tools for studying carbohydrate-protein interactions, particularly with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The ¹³C label enhances NMR sensitivity and provides a specific reporter nucleus to monitor the binding event from the ligand's perspective without chemically altering the molecule's properties. nih.gov

A classic model system for these studies is the interaction between maltose and the Maltose-Binding Protein (MBP), a key component in the maltose transport system in bacteria like E. coli. nih.govwikipedia.org MBP consists of two distinct lobes that create a binding cleft. journal-dtt.org Upon maltose binding, MBP undergoes a significant conformational change, transitioning from an "open" to a "closed" state, which sequesters the sugar molecule. nih.govresearchgate.net

The use of ¹³C-labeled maltose in NMR titration experiments allows for precise monitoring of changes in the chemical environment of the C1 carbon upon binding. nih.gov Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can track chemical shift perturbations in the labeled maltose, providing data on binding affinity, kinetics, and the specific orientation of the sugar within the protein's binding pocket. nih.gov These studies are complemented by X-ray crystallography, which has provided high-resolution structures of MBP in both its open and maltose-bound closed forms, revealing the key amino acid residues involved in the interaction. nih.govnih.gov

Table 2: Key Interacting Residues in the Maltose-Binding Protein (MBP) Active Site

Residue TypeSpecific Residues (E. coli MBP)Role in Binding
Aromatic Residues Trp62, Tyr155, Trp230, Trp340Form stacking interactions with the glucose rings of maltose.
Hydrogen Bonding Residues Asp14, Arg66, Asn205, Glu111, Arg344Form a network of hydrogen bonds with the hydroxyl groups of maltose, ensuring specificity.
Hinge Region Residues Residues in segments 109–111, 253–256, 293–296Undergo conformational changes to close the binding cleft upon maltose binding. nih.gov

Conformational Analysis of Labeled Maltose in Aqueous and Non-Aqueous Environments

The biological function of carbohydrates is intrinsically linked to their three-dimensional structure, or conformation. dalalinstitute.comwikipedia.org For oligosaccharides like maltose, the key determinants of conformation are the torsion angles (Φ and Ψ) around the α(1→4) glycosidic bond that links the two glucose units. sigmaaldrich.comresearchgate.net The ¹³C label in this compound aids conformational analysis by providing a sensitive nucleus for NMR experiments that measure parameters like coupling constants and nuclear Overhauser effects (NOEs), which are dependent on these torsion angles. nih.govnih.gov

In aqueous solutions, maltose does not exist in a single, rigid conformation but rather as an equilibrium of different conformers. nih.govnih.gov The flexibility around the glycosidic linkage allows the two glucose rings to rotate relative to one another. researchgate.net The solvent environment plays a crucial role in modulating this conformational equilibrium through hydrogen bonding and dielectric effects. wikipedia.org

NMR studies, often combined with computational methods like molecular dynamics (MD) simulations, are used to map the conformational energy landscape of maltose. nih.govnih.gov The ¹³C label can be used to measure long-range ¹³C-¹H coupling constants, which provide valuable constraints for defining the preferred glycosidic torsion angles in solution. nih.gov These analyses reveal how the balance between different conformers shifts in response to changes in solvent polarity, providing insight into how maltose might adapt its shape upon entering the distinct microenvironment of a protein's active site.

Table 3: Conformational Properties of Maltose

PropertyDescriptionMethod of Analysis
Glycosidic Torsion Angles (Φ/Ψ) Define the relative orientation of the two glucose rings.NMR Spectroscopy (NOE, J-coupling), Molecular Dynamics (MD) Simulations. nih.govnih.gov
Rotational Isomerization Rotation of the exocyclic hydroxymethyl group. researchgate.netUltrasonic Absorption Spectrometry. researchgate.net
Ring Conformation Each glucose unit adopts a stable chair conformation. dalalinstitute.comX-ray Crystallography, NMR Spectroscopy. dalalinstitute.comresearchgate.net
Anomeric Equilibrium The reducing end exists as an equilibrium of α and β anomers in solution. sigmaaldrich.comPolarimetry, NMR Spectroscopy.

Spectroscopic Techniques for Analyzing Molecular Adduct Formation

Spectroscopic techniques are essential for identifying and characterizing molecular adducts, which are complexes formed by the association of two or more distinct molecules. This compound can form adducts with various species, and the ¹³C label can serve as a useful tracer in their analysis.

Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for detecting non-covalent adducts of carbohydrates. nih.govresearchgate.net In ESI-MS, maltose can be observed as adducts with ions present in the solution, such as sodium ([M+Na]⁺) or chloride ([M+Cl]⁻). nih.govnih.gov Tandem MS (MS/MS) analysis of these adducts yields specific fragmentation patterns that can be used to distinguish between different disaccharide isomers. For instance, the chloride adduct of maltose has been shown to produce a diagnostic fragment ion at m/z 221. nih.gov

Other spectroscopic methods can be used to study different types of adducts. Electron Spin Resonance (ESR) spectroscopy, for example, is employed to detect and characterize radical adducts. mdpi.com In systems where radical species are generated, they can react with molecules like maltose. Spin-trapping agents are used to form stable radical adducts that can be detected by ESR, providing information on the oxidative processes occurring in the system. mdpi.com Furthermore, adduction can also refer to covalent modifications, such as the Schiff base adducts formed between the reducing end of a sugar and the amino groups of peptides or proteins, a process relevant to glycation. nih.gov

Table 4: Examples of Maltose Adducts Detected by Spectroscopic Methods

Adduct TypeSpectroscopic MethodDescription
Chloride Adduct [M+Cl]⁻ Electrospray Ionization Mass Spectrometry (ESI-MS)Formation of a non-covalent complex with a chloride ion, used for structural differentiation. nih.gov
Sodium Adduct [M+Na]⁺ ESI-MS, LC-MSCommonly observed adduct in mass spectrometry of carbohydrates. nih.gov
Formate Adduct [M+HCOO]⁻ U-HPLC-ESI-MS/MSUsed as an adduct in negative ion mode for chromatographic separation and MS analysis. researchgate.net
Radical Adduct (e.g., with PBN) Electron Spin Resonance (ESR) SpectroscopyFormation of a stable adduct with a spin trap (like PBN) to detect transient radical species. mdpi.com
Schiff Base Adduct Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Covalent adduct formed between the aldehyde group of maltose and primary amines (e.g., on proteins). nih.gov

Future Directions and Emerging Methodological Advancements in D + Maltose 1 13c Monohydrate Research

Integration with Advanced Computational Modeling and Simulation for Structure Elucidation

The precise structural characterization of carbohydrates in solution is a formidable challenge due to their conformational flexibility. The integration of experimental data from D-(+)-Maltose-1-13C Monohydrate with advanced computational modeling and simulation promises to provide unprecedented insights into its three-dimensional structure and dynamics.

Recent studies have demonstrated the power of combining quantum chemical calculations, such as Density Functional Theory (DFT), with experimental 13C NMR data to refine the structures of saccharides. mdpi.com For this compound, this integrated approach can lead to a more accurate determination of glycosidic bond angles, ring conformations, and the influence of the monohydrate water molecule on its structure. mdpi.com Molecular dynamics (MD) simulations, informed by the empirical data from its 13C-labeled core, can model the conformational landscape of the molecule in different solvent environments. This synergy between computation and experimentation is crucial for a comprehensive understanding of its structure-function relationships.

Computational Technique Application to this compound Anticipated Outcome
Density Functional Theory (DFT)Calculation of theoretical 13C NMR chemical shifts.Refined correlation of observed chemical shifts with specific conformational isomers.
Molecular Dynamics (MD)Simulation of molecular motion and conformational changes over time.Elucidation of the dynamic behavior and flexibility of the glycosidic linkage.
Quantum Mechanics/Molecular Mechanics (QM/MM)High-accuracy modeling of the electronic structure of the 13C-labeled carbon and its local environment.Precise understanding of the effects of isotopic labeling on molecular properties.

Development of Novel 13C NMR Pulse Sequences for Enhanced Resolution and Sensitivity

The inherent low sensitivity of 13C NMR has historically been a limiting factor in its application. However, ongoing developments in NMR pulse sequences are set to overcome these limitations, directly benefiting research involving this compound.

Modern NMR spectroscopy is increasingly utilizing 13C direct detection methods, which, despite lower intrinsic sensitivity compared to proton detection, offer greater spectral dispersion and can be invaluable for studying complex biomolecules. nih.gov The development of novel pulse sequences, such as band-selective TOCSY-HSQC, allows for the targeted excitation of specific spin systems, which would be highly effective in isolating the signals from the 13C-labeled carbon in this compound, even in complex mixtures. slu.se Furthermore, advancements in cryoprobe technology and higher magnetic field strengths will continue to push the boundaries of sensitivity, enabling the study of this labeled sugar at lower concentrations and in more biologically relevant contexts. slu.se

High-Throughput Isotopic Profiling Techniques

The demand for rapid and efficient analysis of metabolites is driving the development of high-throughput techniques. The use of this compound as a tracer in such platforms can enable the swift profiling of metabolic pathways involving maltose (B56501).

High-throughput screening of enzyme libraries or microbial strains for their ability to process maltose can be significantly enhanced by using a 13C-labeled substrate. The distinct NMR or mass spectrometry signature of the 13C label allows for clear and unambiguous tracking of the substrate's conversion to products. This approach facilitates the rapid identification of desirable enzymatic activities or metabolic phenotypes, accelerating research in fields like industrial biotechnology and drug discovery.

High-Throughput Technique Role of this compound Research Application
NMR-based MetabolomicsInternal standard or tracer for pathway analysis.Quantifying maltose uptake and metabolism in cell cultures.
Mass Spectrometry-based FluxomicsSubstrate for tracing carbon flow through metabolic networks.Mapping the metabolic fate of maltose in engineered microorganisms.
Enzyme Activity Assays in MicroplatesLabeled substrate for rapid detection of product formation.Screening for novel maltases and other carbohydrate-active enzymes.

Expanded Applications in Glycomics and Glycobiological Systems

Glycomics, the comprehensive study of the glycome, stands to benefit significantly from the use of precisely labeled saccharides like this compound. As a fundamental disaccharide unit, labeled maltose can serve as a valuable probe in deciphering the complexities of carbohydrate-protein interactions and enzymatic processing.

By incorporating this compound into synthetic oligosaccharides or glycoconjugates, researchers can utilize 13C NMR to study the structural and dynamic details of their interactions with lectins, antibodies, and enzymes. The specific 13C label provides a sensitive handle to monitor conformational changes upon binding or to track the specific site of enzymatic cleavage. This will be instrumental in understanding the molecular basis of recognition and catalysis in glycobiological systems.

Contribution to Systems Biology Approaches for Comprehensive Metabolic Understanding

Systems biology aims to understand the intricate network of interactions within a biological system. Isotopically labeled molecules are central to this endeavor, and this compound is well-positioned to contribute to a holistic understanding of carbohydrate metabolism.

Q & A

Q. How should researchers verify the purity of D-(+)-Maltose-1-13C Monohydrate, and what analytical methods are recommended?

Purity assessment requires a combination of techniques:

  • HPLC/GC : Use carbohydrate-specific columns (e.g., aminopropyl silica) with refractive index detection, as ≥99% purity is typically reported via these methods .
  • Specific Rotation : Measure optical activity at 20°C (c = 4% in H₂O with NH₄OH), expecting +128.0° to +132.0° to confirm stereochemical integrity .
  • Karl Fischer Titration : Quantify water content (4.5–6.5%) to ensure monohydrate stability .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store at <1°C in airtight containers to prevent hygroscopic absorption and microbial degradation. Avoid exposure to humidity (>60%) and temperature fluctuations, as these may alter crystallinity or hydrolyze the glycosidic bond .

Q. How can solubility challenges be addressed when preparing aqueous solutions of this compound?

Dissolve in pre-warmed water (25–30°C) with gentle agitation. For concentrations >50 mg/mL, add trace NH₄OH to stabilize the solution and prevent mutarotation. Filter sterilize (0.22 µm) for cell culture applications .

Advanced Research Questions

Q. How does the ¹³C label at the C-1 position impact experimental design in metabolic flux analysis?

The ¹³C isotope enables precise tracking of maltose utilization in pathways like glycolysis or glycogen synthesis. Key considerations:

  • NMR Optimization : Use ¹³C-decoupled NMR with a cryoprobe to enhance sensitivity. Focus on the C-1 signal (δ ~95–105 ppm) to trace incorporation into downstream metabolites .
  • Mass Spectrometry : Employ LC-HRMS with isotopomer analysis (e.g., ¹³C fractional enrichment) to quantify label distribution .
  • Control Experiments : Include unlabeled maltose to distinguish isotopic effects from biological variability .

Q. What experimental controls are essential when using this compound in plant tissue culture studies?

  • Negative Controls : Use sucrose or glucose to rule out carbon source-specific effects on growth.
  • Isotopic Controls : Compare ¹³C-labeled vs. unlabeled maltose to assess isotopic toxicity or metabolic bias.
  • Morphological Monitoring : Track stem/callus cultures for structural anomalies (e.g., necrosis) weekly under standardized conditions (25±2°C, 16:8 light cycle) .

Q. How can researchers resolve discrepancies between HPLC purity data and enzymatic assay results?

Contradictions may arise from:

  • Impurities : Trace glucose (<0.3%) or rhamnose (<1.0%) in commercial batches can interfere with enzymatic activity . Validate purity via enzymatic digestion assays (e.g., α-glucosidase specificity) alongside HPLC .
  • Isotopic Interference : ¹³C may alter enzyme kinetics. Perform kinetic assays (Km/Vmax) with labeled vs. unlabeled substrates to calibrate activity measurements .

Methodological Best Practices

  • Handling Hygroscopic Samples : Pre-dry vials at 40°C for 1 hr before weighing to minimize water absorption errors .
  • Data Reporting : Follow ACS guidelines for isotopic studies: report ¹³C enrichment (%), NMR acquisition parameters, and statistical validation of metabolic flux models .
  • Ethical Replication : Publish raw chromatograms, NMR spectra, and mass isotopomer distributions in supplementary materials to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.